molecular formula C20H21ClN2O2S B2540472 N-(3-chlorophenyl)-N-[2-(methylsulfanyl)benzoyl]piperidine-1-carboxamide CAS No. 941869-93-8

N-(3-chlorophenyl)-N-[2-(methylsulfanyl)benzoyl]piperidine-1-carboxamide

Cat. No.: B2540472
CAS No.: 941869-93-8
M. Wt: 388.91
InChI Key: OLDXTCCNGZJYSW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-[2-(methylsulfanyl)benzoyl]piperidine-1-carboxamide is a synthetic organic compound. It is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methylsulfanyl benzoyl moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-[2-(methylsulfanyl)benzoyl]piperidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Chlorophenyl Group: This can be achieved via electrophilic aromatic substitution reactions.

    Attachment of the Methylsulfanyl Benzoyl Group: This step might involve acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-[2-(methylsulfanyl)benzoyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction reactions might target the carbonyl group in the benzoyl moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol or alkane derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-(3-chlorophenyl)-N-[2-(methylsulfanyl)benzoyl]piperidine-1-carboxamide may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Possible use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-[2-(methylsulfanyl)benzoyl]piperidine-1-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N-[2-(methylsulfanyl)benzoyl]piperidine-1-carboxamide: can be compared with other piperidine derivatives or compounds containing chlorophenyl and methylsulfanyl groups.

    Unique Features: The combination of these functional groups might confer unique chemical and biological properties, such as specific binding affinities or reactivity patterns.

List of Similar Compounds

  • N-(3-chlorophenyl)piperidine-1-carboxamide
  • N-[2-(methylsulfanyl)benzoyl]piperidine-1-carboxamide
  • N-(3-chlorophenyl)-N-methylpiperidine-1-carboxamide

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(2-methylsulfanylbenzoyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c1-26-18-11-4-3-10-17(18)19(24)23(16-9-7-8-15(21)14-16)20(25)22-12-5-2-6-13-22/h3-4,7-11,14H,2,5-6,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDXTCCNGZJYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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